molecular formula C7H11F3O2 B163910 Ethyl 4,4,4-trifluoro-2-methylbutanoate CAS No. 136564-76-6

Ethyl 4,4,4-trifluoro-2-methylbutanoate

Cat. No. B163910
M. Wt: 184.16 g/mol
InChI Key: ANNZGOFOWCNVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4,4-trifluoro-2-methylbutanoate is a synthetic organic compound that is used in various industrial and scientific applications. It is a colorless liquid with a strong odor and is highly soluble in water and a variety of organic solvents. It is commonly used as a reagent in organic synthesis, as a solvent, and as a biomarker. It has also been used in the development of new drugs, as a food additive, and in the manufacture of plastics and other materials.

Scientific Research Applications

  • Synthesis and Application of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 4,4,4-trifluoro-2-methylbutanoate, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Regioselectivity of Insertion Reaction

    • Field : Chemical Research
    • Application : Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these investigations were not provided in the source .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 4,4,4-trifluoro-2-methylbutanoate, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Regioselectivity of Insertion Reaction

    • Field : Chemical Research
    • Application : Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these investigations were not provided in the source .
  • Synthesis of Trifluoromethylpyridines

    • Field : Agrochemical and Pharmaceutical Industries
    • Application : Trifluoromethylpyridine (TFMP) and its derivatives, including Ethyl 4,4,4-trifluoro-2-methylbutanoate, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Regioselectivity of Insertion Reaction

    • Field : Chemical Research
    • Application : Ethyl 4,4,4-trifluoro-2-butynoate is used to investigate the regioselectivity of the insertion reaction with cyclometalated iridium and rhodium complexes .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of these investigations were not provided in the source .

properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNZGOFOWCNVBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929479
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-4,4,4-trifluorobutyrate

CAS RN

136564-76-6
Record name Ethyl 4,4,4-trifluoro-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136564-76-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (19.5 mL) in tetrahydrofuran (200 mL) at 0° C. was treated with n-butyllithium (71 mL, 1.5M in hexanes). The resulting solution was stirred for 30 minutes at 0° C., then was cooled to -70° C. A solution of ethyl 4,4,4-trifluorobutyrate (14 mL) in tetrahydrofuran (150 mL) was slowly added to the lithium diisopropylamide solution and the resulting mixture was stirred at -70° C. for 30 minutes. A solution of iodomethane (11.5 mL) in tetrahydrofuran was added in one portion, the cooling bath was removed, and the reaction mixture was allowed to warm to room temperature. The reaction mixture was quenched with water and evaporated. The residue was dissolved in methylene chloride, washed (10% (w/v) hydrochloric acid, water, and brine), dried (MgSO4), filtered, and evaporated. The resulting pale yellow liquid was purified by distillation to yield ethyl 4,4,4-trifluoro-2-methylbutyrate as a colorless liquid (7.8 g, 46%); bp 125°-128 ° C.; partial NMR: (300 MHz, CDCl3): 1.30 (m, 6H, CH3), CH2CH3), 2.15 (m, 1H, H-C(3)), 2.64 (m, 1H, H-C(3)), 2.72 (m, 1H, H-C(2)), 4.16 (q, 2H, OCH2).
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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